9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
Overview
Description
Synthesis Analysis
The synthesis of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene has been explored through various methods, including conventional heating and microwave-assisted synthesis. Hiroki et al. (2007) demonstrated an efficient microwave-assisted synthesis from 9-fluorenone and 2-phenoxyethanol, yielding the compound with significantly higher efficiency compared to traditional methods (Hiroki et al., 2007).
Molecular Structure Analysis
The molecular structure of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene is characterized by the presence of ether linkages and hydroxyethoxy side groups attached to a fluorene backbone. This structural arrangement imparts unique solubility and thermal properties to the compound, making it an attractive monomer for polymer synthesis.
Chemical Reactions and Properties
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene undergoes various chemical reactions, including polycondensation with diisocyanates to form polyurethanes. Hiroki et al. (2008) reported the rapid microwave-promoted synthesis of polyurethanes from this diol, achieving high molecular weights under optimized conditions (Hiroki et al., 2008).
Scientific Research Applications
Root Canal Filling Materials : A dimethacrylate monomer derived from 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene has been proposed for use in root canal filling materials due to its high molecular weight (Fang Liu et al., 2006).
Aromatic Polyamides and Polyimides : This compound is used in the synthesis of aromatic polyamides and polyimides, which are promising for creating flexible films and thermosetting applications (Chin‐Ping Yang & Jiun-Hung Lin, 1993).
Heat-Resistant Adhesives and Coatings : High-purity 9,9-bis(4-hydroxyphenyl)-fluorene, a related compound, finds potential applications in heat-resistant adhesives, high-performance coatings, and other materials (W. Liu et al., 2008).
Functional Materials : Fluorene-containing structures are widely used in enhancing thermal stabilities, reactivity, photosensitivity, and OLED properties in functional materials (Wang Ji-ping, 2011).
Green Chemistry Applications : An atom-efficient preparation method for a derivative of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene minimizes chemical waste, emphasizing sustainability in chemical processes (H. Jung et al., 2011).
Electronics and Automotive Industries : New diphenylfluorene-based aromatic polyamides have been synthesized, offering applications in electronics, electronics packaging, and the automotive industry (S. Hsiao et al., 1999).
Light-Emitting Applications : Polyfluorenes with phenyl substituents are ideal for light-emitting applications due to their high photoluminescence efficiency and blue spectral emission (L. Lindgren et al., 2005).
High-Performance Films : Fluorene-based poly(ether imide)s are suitable for creating flexible and tough films, with high glass transition and decomposition temperatures (S. Hsiao & Chin T. Li, 1999).
Organic Light-Emitting Diodes (OLEDs) : Novel hydrocarbons based on this compound are used for high-performance OLEDs, indicating their significance in advanced lighting and display technologies (Shanghui Ye et al., 2010).
Optical Resin Materials : The cleaner production process of bisphenol fluorene acrylate, a derivative, is optimized for use in optical resin materials (Chen Xin, 2012).
Fuel Cell Technology : Fluorene-based bisphenol monomer-based poly(ether sulfone) membranes have shown high proton transport properties, comparable to leading materials in fuel cells (Chenyi Wang et al., 2012).
Gas Transport and Membranes : Cardo bis(phenylphenyl)fluorene based semifluorinated poly(ether amide)s demonstrate high thermal stability and tensile strength, suitable for gas transport and membrane applications (P. Bandyopadhyay et al., 2014).
Polyurethanes Synthesis : Rapid microwave-promoted synthesis of polyurethanes from fluorene diol and diisocyanates offers a quick method for producing high-molecular-weight polyurethanes (K. Hiroki et al., 2008).
Resin Technology : Novel bismaleimide monomers with fluorene cardo group and aryl ether linkage are significant in resin technology due to their easy processing and thermal stability (Liying Zhang et al., 2014).
Fluorescent Probes : Novel fluorene derivatives have been synthesized with high fluorescence quantum yields, useful as new fluorescent probes (Liheng Feng et al., 2005).
Solar Cell Efficiency : In solar cell applications, liquid-crystal-conjugated polyelectrolytes (LCCPEs) derived from this compound enhance power conversion efficiency (Chao Liu et al., 2015).
Fluorinated Polyimides : Fluorinated polyimides based on 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene offer better solubility and lower dielectric constants compared to nonfluorinated polyimides, useful in electronics (Chin‐Ping Yang & H. Chiang, 2004).
Cathode-Independent Organic Solar Cells : The use of water-soluble polyfluorenes as an interfacial layer in organic solar cells significantly improves their performance, making them cathode-independent (Seung-Hwan Oh et al., 2010).
Safety And Hazards
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
properties
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXNYVAALXGLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396099 | |
Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
CAS RN |
117344-32-8 | |
Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.